![molecular formula C13H22N4O B2892070 (E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide CAS No. 2411322-52-4](/img/structure/B2892070.png)
(E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide, also known as DMABN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. (E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide has also been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide has been found to exhibit significant biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. (E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide has also been shown to exhibit significant antiviral activity, particularly against hepatitis C virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide offers several advantages for lab experiments, including its synthetic accessibility, its broad range of potential applications, and its ability to modulate various signaling pathways. However, (E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for (E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the development of more targeted therapies based on its mechanism of action. Additionally, further studies are needed to fully understand the safety and toxicity of (E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide and its potential side effects.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide can be synthesized through a multistep process that involves the reaction of 4-imidazol-1-ylbutylamine with 4-bromo-2-butene-1-amine, followed by the reaction of the resulting intermediate with dimethylformamide. The final product is obtained through a purification process involving recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, (E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide has been found to exhibit significant antitumor activity, particularly against breast and prostate cancer cells. In biochemistry, (E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide has been shown to modulate the activity of various enzymes, including protein kinases and phosphatases. In pharmacology, (E)-4-(Dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide has been found to exhibit significant activity against various viruses, including hepatitis C virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-imidazol-1-ylbutyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-16(2)9-5-6-13(18)15-7-3-4-10-17-11-8-14-12-17/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3,(H,15,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOXLRAEYPHINW-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCCN1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCCN1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.